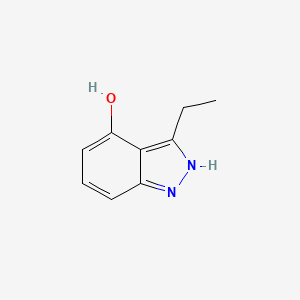

3-ethyl-2H-indazol-4-ol

Description

3-Ethyl-2H-indazol-4-ol is a bicyclic heteroaromatic compound featuring an indazole core (a fused benzene and pyrazole ring) with an ethyl substituent at position 3 and a hydroxyl group at position 4. The 2H-indazole tautomer indicates that the hydrogen atom is located on the pyrazole nitrogen at position 5. This compound is of interest due to its structural similarity to pharmacologically active indazole derivatives, which often exhibit anti-proliferative, anti-inflammatory, or antioxidant properties .

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

3-ethyl-2H-indazol-4-ol |

InChI |

InChI=1S/C9H10N2O/c1-2-6-9-7(11-10-6)4-3-5-8(9)12/h3-5,12H,2H2,1H3,(H,10,11) |

InChI Key |

BNEMMPKNPPBTLV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=NN1)C=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2H-indazol-4-ol can be achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, forming the indazole core via consecutive formation of C–N and N–N bonds . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent, followed by N–N bond formation in DMSO under an oxygen atmosphere .

Industrial Production Methods

Industrial production of 3-ethyl-2H-indazol-4-ol typically involves optimizing the synthetic routes to achieve high yields and purity. Transition metal-catalyzed methods are preferred due to their efficiency and minimal formation of byproducts . The use of solvent-free conditions and environmentally friendly reagents is also emphasized to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2H-indazol-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl group and the ethyl group.

Common Reagents and Conditions

Oxidation: Oxidation of 3-ethyl-2H-indazol-4-ol can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, such as halogens or alkylating agents, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines

Scientific Research Applications

3-ethyl-2H-indazol-4-ol has a wide range of scientific research applications due to its diverse biological activities. Some of the key applications include:

Mechanism of Action

The mechanism of action of 3-ethyl-2H-indazol-4-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and other enzymes involved in inflammatory pathways . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The substituents at positions 3 and 4 significantly influence the electronic and steric profiles of indazoles:

- Ethyl vs. Allyl/Benzyl Groups : The ethyl group in 3-ethyl-2H-indazol-4-ol provides moderate lipophilicity, whereas bulkier substituents like allyl or benzyl (e.g., 2-Allyl-4-nitro-2H-indazole ) may hinder interaction with biological targets.

- Hydroxyl vs. Acetamide substituents () introduce polar motifs but may reduce metabolic stability .

Spectral and Structural Insights

Key NMR shifts for substituents in related compounds:

For 3-ethyl-2H-indazol-4-ol, the hydroxyl group at position 4 would likely resonate near δ 9–10 ppm (1H NMR), while the ethyl group’s methyl protons would appear at δ 1.2–1.5 ppm.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.